An In-depth Technical Guide to 3-Chloro-4-fluorotoluene: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 3-Chloro-4-fluorotoluene: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural information, and detailed experimental protocols for the analysis of 3-Chloro-4-fluorotoluene. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Core Chemical Properties and Structure
3-Chloro-4-fluorotoluene, with the CAS number 1513-25-3, is a colorless to light yellow transparent liquid.[2][3] Its unique molecular structure, featuring both chlorine and fluorine atoms on a toluene backbone, imparts specific reactivity, making it a valuable building block in organic synthesis.[1]
Structural Identifiers
Below is a diagram illustrating the chemical structure of 3-Chloro-4-fluorotoluene and its key identifiers.
Caption: Structure and key chemical identifiers for 3-Chloro-4-fluorotoluene.
Physicochemical and Safety Data
The following table summarizes the key quantitative data for 3-Chloro-4-fluorotoluene.
| Property | Value | Source |
| Molecular Weight | 144.57 g/mol | [2] |
| Boiling Point | 167-169 °C | [3] |
| Density | 1.182 g/mL at 25 °C | [3] |
| Flash Point | 45.4 °C | [3] |
| Refractive Index | n20/D 1.501 | [3] |
| Purity (Typical) | ≥98% | [1] |
| Water Content (Typical) | ≤0.5% | [1] |
Safety Information: 3-Chloro-4-fluorotoluene is classified as a flammable liquid. It causes skin and serious eye irritation and may cause respiratory irritation.[4]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 3-Chloro-4-fluorotoluene are crucial for its application in research and development.
Synthesis Protocol (Illustrative)
While specific proprietary synthesis methods may vary, a common route to synthesize substituted fluorotoluenes involves a Sandmeyer-type reaction starting from the corresponding aniline. The following is an illustrative protocol based on analogous preparations.
Reaction: Diazotization of 3-chloro-4-methylaniline followed by a Schiemann reaction or a Sandmeyer reaction with a fluoride source.
Materials:
-
3-Chloro-4-methylaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Fluoroboric acid (HBF4) or another fluoride source
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Reaction vessel with stirring and temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a reaction vessel cooled to 0-5 °C, dissolve 3-chloro-4-methylaniline in a solution of hydrochloric acid and water.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Fluoro-dediazoniation (Schiemann Reaction):
-
To the cold diazonium salt solution, slowly add a cold solution of fluoroboric acid.
-
The diazonium tetrafluoroborate salt will precipitate. Isolate the precipitate by filtration and wash it with cold water, ethanol, and diethyl ether.
-
Gently heat the dried salt until nitrogen evolution ceases, yielding the crude 3-Chloro-4-fluorotoluene.
-
-
Work-up and Purification:
-
Dissolve the crude product in an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The final product can be purified by fractional distillation under reduced pressure.
-
Analytical Protocols
Accurate characterization of 3-Chloro-4-fluorotoluene is essential for quality control and research applications.
Objective: To confirm the structure and assess the purity of 3-Chloro-4-fluorotoluene.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of 3-Chloro-4-fluorotoluene in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution through a pipette with a glass wool plug directly into a clean, dry NMR tube.
Acquisition Parameters (Typical):
-
Pulse Program: Standard 1D proton (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative proton ratios.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Analyze the chemical shifts and coupling patterns to confirm the aromatic and methyl proton signals consistent with the structure of 3-Chloro-4-fluorotoluene.
Objective: To determine the purity of 3-Chloro-4-fluorotoluene and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 3-Chloro-4-fluorotoluene in a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify the peak corresponding to 3-Chloro-4-fluorotoluene based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum, looking for the characteristic molecular ion peak and fragmentation pattern.
-
Calculate the purity by determining the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Objective: To identify the functional groups present in 3-Chloro-4-fluorotoluene.
Instrumentation:
-
FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
Acquisition Parameters (Typical):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Data Analysis:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Identify the characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the synthesis and characterization of 3-Chloro-4-fluorotoluene.
Caption: A logical workflow from synthesis to final characterization of 3-Chloro-4-fluorotoluene.
